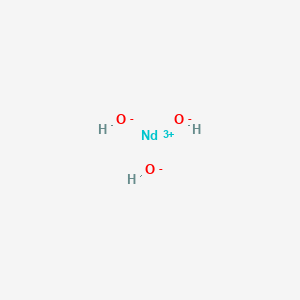Neodymium hydroxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Neodymium hydroxide is typically found as a white or pale yellow powder that is poorly soluble in water. It is formed when neodymium reacts with water, especially under heated conditions. The compound exhibits a layered structure, which contributes to its stability and potential uses in various applications, including ceramics and catalysts.
Catalysis:
- Organic synthesis: Neodymium hydroxide acts as a catalyst in various organic synthesis reactions, including the production of alcohols and amines. For example, a study published in the Journal of Molecular Catalysis A: Chemical describes its use in the aldol condensation reaction, which is a fundamental step in the synthesis of complex organic molecules [].
- Polymer production: Neodymium hydroxide also serves as a catalyst in the production of certain polymers, such as polyesters and polyamides. Research published in the European Polymer Journal explores its potential as a catalyst for the ring-opening polymerization of cyclic esters [].
- Biodiesel production: Neodymium hydroxide demonstrates catalytic activity in biodiesel production, a process that converts vegetable oils or animal fats into a renewable fuel source. A study published in Fuel Processing Technology investigates its effectiveness in this application [].
Other research applications:
- Evaporative cooling: Neodymium hydroxide is involved in ongoing research on novel evaporative cooling methods. A 2013 experiment at the Joint Institute for Laboratory Astrophysics achieved the first-ever instance of evaporative cooling using hydroxide molecules, including neodymium hydroxide. This research holds promise for advancements in various fields, including atmospheric science and energy production technologies [].
Several methods are employed to synthesize neodymium hydroxide:
- Hydration Method: This involves the controlled addition of water to neodymium oxide under specific conditions to ensure complete conversion to neodymium hydroxide without agglomeration.
- Precipitation Method: Neodymium salts can be precipitated from solution using sodium hydroxide or ammonium hydroxide, leading to the formation of neodymium hydroxide as a solid precipitate.
- Solvothermal Synthesis: This method utilizes high pressure and temperature conditions in a solvent to facilitate the formation of neodymium hydroxide nanoparticles with controlled morphology .
Neodymium hydroxide shares similarities with other rare earth hydroxides but possesses unique characteristics that distinguish it:
| Compound | Chemical Formula | Solubility | Unique Features |
|---|---|---|---|
| Lanthanum Hydroxide | La(OH)₃ | Poorly soluble | Used in catalysis and ceramics |
| Praseodymium Hydroxide | Pr(OH)₃ | Poorly soluble | Exhibits different optical properties |
| Samarium Hydroxide | Sm(OH)₃ | Poorly soluble | Known for its magnetic properties |
| Cerium Hydroxide | Ce(OH)₄ | Soluble | Acts as an effective catalyst |
Neodymium hydroxide's unique reactivity and stability make it particularly valuable for specific industrial applications compared to its counterparts . Each rare earth hydroxide has distinct characteristics that influence its use in technology and materials science.








